![molecular formula C13H13ClN2O2 B2784659 N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide CAS No. 2097892-99-2](/img/structure/B2784659.png)
N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide
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Overview
Description
“N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide” is a type of ynamide. Ynamides are unique alkynes with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group . Accordingly, ynamides are endowed with both nucleophilic and electrophilic properties .
Synthesis Analysis
The synthesis of ynamides has been an active research field . A novel, one-step N-dehydrogenation of amides to enamides has been reported . This reaction employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .Molecular Structure Analysis
Ynamides are unique alkynes with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom .Chemical Reactions Analysis
Ynamides have proven to be versatile reagents for organic synthesis, and have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . Brønsted acid-mediated reactions of ynamides represent significant advances in ynamide chemistry . These reactions include cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions and hydro-heteroatom addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of ynamides are largely determined by the unique structure of the ynamide, which includes a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom .Scientific Research Applications
- Transition metal and acid catalysis have been employed to achieve these annulations, making them valuable tools for constructing complex molecules .
Catalytic Intermolecular Annulations
Amide and Peptide Synthesis
Mechanism of Action
Future Directions
Ynamides have proven to be versatile reagents for organic synthesis . The development and application of ynamide chemistry have received more and more attention over the past two decades . Future research may focus on further exploring the unique properties of ynamides and developing new synthetic methods and applications.
properties
IUPAC Name |
N-[4-(acetamidomethyl)-2-chlorophenyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-4-13(18)16-12-6-5-10(7-11(12)14)8-15-9(2)17/h5-7H,8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLMKNYVMQLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=C(C=C(C=C1)CNC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide |
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